N-(4-氯苄基)乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

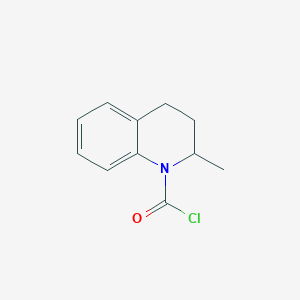

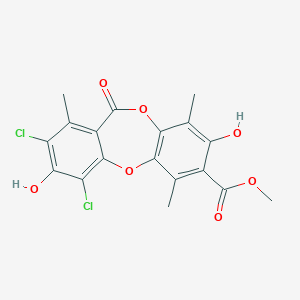

The synthesis of N-(4-chlorobenzyl)ethanamine derivatives involves the aldol condensation reaction of 1-(4-(2-substituted ethoxy)phenyl)ethanones with different aldehydes, preceded by the reaction of 2-chloro N-substituted ethanamine hydrochloride and 4-hydroxy acetophenone. The structural elucidation of these compounds is achieved through various spectral and X-ray diffraction studies, demonstrating the versatile methodologies employed in synthesizing N-substituted ethanamine derivatives (Zaidi et al., 2015).

Molecular Structure Analysis

The molecular structure of N-(4-chlorobenzyl)ethanamine derivatives reveals interesting aspects of their configuration and conformation. The crystal structure analysis of certain derivatives, such as the antiestrogen [2-(4-benzylphenoxy)ethyl]diethylammonium chloride, shows that the molecules adopt specific orientations and conformations, which are critical for their biological activity and interaction with other molecules (Hempel et al., 2000).

Chemical Reactions and Properties

N-(4-chlorobenzyl)ethanamine hydrochloride and its derivatives undergo various chemical reactions, highlighting their reactive nature and potential for forming new compounds. The electrophilic properties and reaction with nucleophiles under certain conditions illustrate the compound's versatility in chemical transformations and its role as a precursor to more complex molecules (Overton et al., 1986).

Physical Properties Analysis

The physical properties of N-(4-chlorobenzyl)ethanamine hydrochloride derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various chemical and pharmacological processes. Studies on the crystal structure and theoretical analysis provide insights into the compound's behavior under different conditions and its interactions at the molecular level (Aydın et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical groups, stability under various conditions, and potential for undergoing substitution or addition reactions, are fundamental for understanding the behavior of N-(4-chlorobenzyl)ethanamine hydrochloride in synthetic pathways. Research into the compound's interaction with other molecules and its reactivity profile provides a basis for its application in the synthesis of more complex chemical entities (Walter & Cooke, 1997).

科学研究应用

多功能生物杀菌剂特性

N-取代乙胺类化合物,类似于N-(4-氯苄基)乙胺盐酸盐,已被研究其多功能生物杀菌剂特性。例如,2-(辛硫基)乙胺盐酸盐由于其对细菌、真菌和藻类以及生物膜和腐蚀的广谱活性而在冷却水系统中显示出有效性 (Walter & Cooke, 1997)。

抗阿米巴活性

已对携带N-取代乙胺基团的香豆素进行研究,通过涉及N-取代乙胺盐酸盐的一系列反应合成。这些化合物显示出显著的抗阿米巴活性,表明具有潜在的治疗应用 (Zaidi et al., 2015)。

药物合成

N-(4-氯苄基)乙胺盐酸盐衍生物已被用于合成药物化合物。例如,抗肥胖药洛卡普林盐酸盐的合成涉及对2-(4-氯苯基)乙胺的N-保护,展示了其在复杂药物合成中的作用 (Zhu et al., 2015)。

非苯类类似物合成

涉及合成2-(4-茚基)乙胺衍生物,生物活性胺类的非苯类类似物的研究,已利用涉及N-取代乙胺盐酸盐的反应。这些衍生物已被研究其酶抑制特性,表明在生物化学研究中具有潜力 (Kurokawa, 1983)。

环境污染物的富集

N-(4-氯苄基)乙胺盐酸盐及其衍生物已被用于研究环境污染物。例如,通过Alcaligenes eutrophus A5对DDT的生物转化的研究涉及该化合物的衍生物,有助于我们了解持久性有机污染物的好氧降解 (Nadeau et al., 1994)。

安全和危害

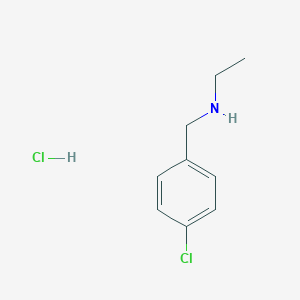

Safety data sheets suggest avoiding contact with skin and eyes, not breathing in dust, and not ingesting "N-(4-chlorobenzyl)ethanamine hydrochloride" . In case of accidental ingestion, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place and kept away from heat, sparks, and flame .

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQGTQFOWKTKSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586389 |

Source

|

| Record name | N-[(4-Chlorophenyl)methyl]ethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)ethanamine hydrochloride | |

CAS RN |

102236-18-0 |

Source

|

| Record name | N-[(4-Chlorophenyl)methyl]ethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)

![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)

![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)